![molecular formula C26H24N4O B12042266 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide](/img/structure/B12042266.png)
3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-phenylethylidene]propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is a complex organic compound featuring an imidazole ring substituted with diphenyl groups and a hydrazide moiety linked to a phenylethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between benzil and ammonium acetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Substitution with Diphenyl Groups: The imidazole ring is then substituted with diphenyl groups through a Friedel-Crafts alkylation reaction using diphenylmethane and a Lewis acid catalyst like aluminum chloride.
Hydrazide Formation: The propanohydrazide moiety is introduced by reacting the substituted imidazole with propanoyl chloride in the presence of a base such as pyridine.
Condensation with Phenylethylidene: Finally, the hydrazide is condensed with acetophenone to form the phenylethylidene group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can occur at the imidazole ring or the hydrazide moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide moiety, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, acetic acid.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or imidazoles.
科学的研究の応用
Chemistry
In chemistry, 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of imidazole exhibit antimicrobial, antifungal, and anticancer activities. The hydrazide moiety also contributes to its biological activity by interacting with various biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
作用機序
The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the hydrazide moiety can form hydrogen bonds with biological macromolecules, modulating their function.
類似化合物との比較
Similar Compounds
3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide.
N’-[(E)-1-phenylethylidene]propanohydrazide: Lacks the imidazole ring, simplifying its structure.
4,5-diphenyl-1H-imidazole: Basic imidazole structure without additional functional groups.
Uniqueness
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-1-phenylethylidene]propanohydrazide is unique due to its combination of an imidazole ring with diphenyl substitution and a hydrazide moiety linked to a phenylethylidene group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C26H24N4O |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
3-(4,5-diphenylimidazol-1-yl)-N-[(E)-1-phenylethylideneamino]propanamide |
InChI |
InChI=1S/C26H24N4O/c1-20(21-11-5-2-6-12-21)28-29-24(31)17-18-30-19-27-25(22-13-7-3-8-14-22)26(30)23-15-9-4-10-16-23/h2-16,19H,17-18H2,1H3,(H,29,31)/b28-20+ |
InChIキー |
XZJGXWIMHDLYAU-VFCFBJKWSA-N |
異性体SMILES |
C/C(=N\NC(=O)CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4 |
正規SMILES |
CC(=NNC(=O)CCN1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042194.png)
![2-Chloro-5-[[5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12042196.png)
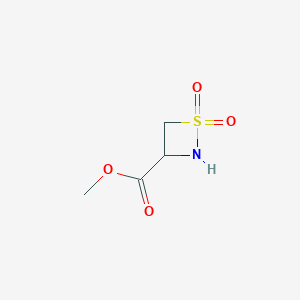
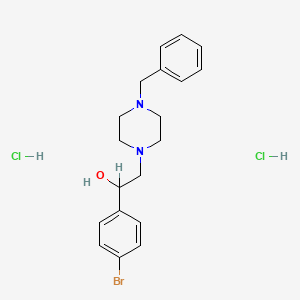
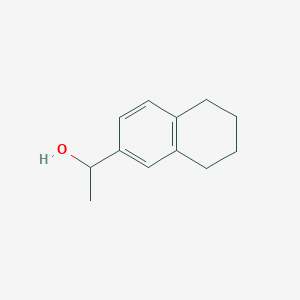
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12042220.png)
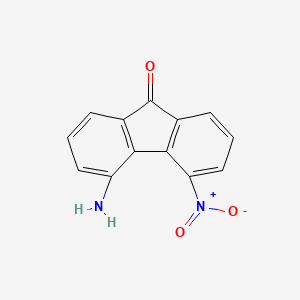
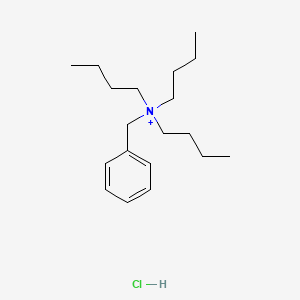
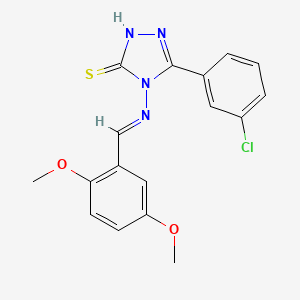

![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042276.png)
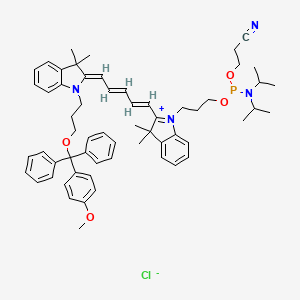
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-4H-1,4-benzothiazine-2-carbohydrazide](/img/structure/B12042293.png)
